Dolutegravir (CAS: 1051375-16-6) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). It functions by binding to the active site of the integrase enzyme, preventing the covalent insertion of viral DNA into the host cell's genome, which is a critical step for HIV-1 replication. Unlike first-generation INSTIs, dolutegravir exhibits a higher genetic barrier to resistance and maintains activity against many viral strains that are resistant to earlier compounds in its class. Its primary metabolic pathway is through UGT1A1, with minor contributions from CYP3A4, which results in a lower potential for certain drug-drug interactions compared to substitutes that rely heavily on CYP450 metabolism.
Substituting Dolutegravir with first-generation INSTIs like raltegravir or elvitegravir is a critical procurement error for studies involving drug-resistant HIV-1 strains. Dolutegravir maintains significant activity against isolates with mutations that confer resistance to raltegravir and elvitegravir, meaning a substitution would lead to experimental failure in these contexts. Furthermore, the choice between Dolutegravir free acid and its sodium salt is not trivial for formulation science. The different solid-state forms exhibit distinct solubility and dissolution profiles, and using an inappropriate form can compromise the development of oral dosage forms and lead to inaccurate bioavailability data. Finally, its distinct metabolic profile, primarily via UGT1A1, contrasts with elvitegravir's reliance on CYP3A4 metabolism, making them non-interchangeable in preclinical studies where drug-drug interaction potential is a variable.
In a head-to-head comparison against wild-type HIV-1 isolates, Dolutegravir demonstrated significantly higher potency than the first-generation INSTI, raltegravir. The median IC50 for dolutegravir was 1.07 nM, whereas the median IC50 for raltegravir was 9.15 nM, indicating substantially less compound is required for equivalent inhibition.
| Evidence Dimension | Inhibitory Concentration (IC50) vs Wild-Type HIV-1 |
| Target Compound Data | 1.07 nM (median) |
| Comparator Or Baseline | Raltegravir: 9.15 nM (median) |
| Quantified Difference | ~8.5x more potent than Raltegravir |
| Conditions | Assay against 9 wild-type HIV-1 clinical isolates. |
Higher potency allows for lower effective concentrations in vitro and is a critical parameter for developing long-acting formulations and minimizing potential off-target effects.
A key differentiator for Dolutegravir is its high barrier to resistance and its activity against viral strains resistant to first-generation INSTIs. In a study of clinical isolates from patients failing raltegravir therapy, 64% of viruses resistant to raltegravir remained susceptible to dolutegravir. Specifically, against isolates with the N155H mutation pathway, Dolutegravir showed a median fold-change in IC50 of only 1.37, effectively maintaining wild-type levels of activity where raltegravir resistance is established. This contrasts sharply with the high-level resistance observed for raltegravir and elvitegravir against such mutants.
| Evidence Dimension | Fold-Change (FC) in IC50 vs. N155H Raltegravir-Resistant HIV-1 |
| Target Compound Data | 1.37 (median FC-IC50) |
| Comparator Or Baseline | Raltegravir and Elvitegravir (exhibit high-level resistance) |
| Quantified Difference | Dolutegravir retains near wild-type activity while first-generation INSTIs do not. |
| Conditions | Phenotypic susceptibility assay using raltegravir-resistant clinical isolates. |
For research on antiretroviral failure or the development of next-generation therapies, Dolutegravir is the appropriate tool to study or overcome resistance to first-in-class INSTIs.
Dolutegravir's metabolic clearance pathway provides a significant advantage in experimental design over alternatives like elvitegravir. Dolutegravir is metabolized primarily by glucuronidation via UGT1A1, with only a minor contribution from the cytochrome P450 enzyme CYP3A4. In contrast, elvitegravir's metabolism occurs primarily via CYP3A4, necessitating co-administration with a pharmacokinetic booster like cobicistat to achieve adequate systemic exposure.
| Evidence Dimension | Primary Metabolic Pathway |
| Target Compound Data | UGT1A1 (primary), CYP3A4 (minor) |
| Comparator Or Baseline | Elvitegravir: CYP3A4 (primary, requires boosting) |
| Quantified Difference | Qualitative difference in primary metabolic route, avoiding reliance on major CYP450 pathway. |
| Conditions | Human pharmacokinetic and metabolism studies. |
This makes Dolutegravir a preferred compound for in vivo studies or complex cell models where avoiding CYP3A4 inhibition or induction is critical to prevent confounding drug-drug interactions.
The high genetic barrier to resistance of Dolutegravir is mechanistically linked to its superior binding stability. Dolutegravir exhibits a significantly slower rate of dissociation from the wild-type integrase-DNA complex compared to both raltegravir and elvitegravir. The dissociation off-rate for Dolutegravir is 2.7 × 10⁻⁶ s⁻¹, which is substantially slower than that of its first-generation counterparts. This prolonged binding residence time is believed to contribute to its robust resistance profile.
| Evidence Dimension | Dissociation Off-Rate (k-off) from Wild-Type Integrase-DNA Complex |
| Target Compound Data | 2.7 × 10⁻⁶ s⁻¹ |
| Comparator Or Baseline | Raltegravir: 71 × 10⁻⁶ s⁻¹; Elvitegravir: 19 × 10⁻⁶ s⁻¹ |
| Quantified Difference | 7-26x slower dissociation rate than first-generation INSTIs. |
| Conditions | In vitro biochemical assay at 37°C. |
For mechanistic studies of viral inhibition, this slow off-rate makes Dolutegravir the appropriate choice to investigate the impact of prolonged target engagement on viral replication and resistance evolution.
Dolutegravir is the indicated compound for in vitro and in vivo models designed to study HIV-1 strains that have developed resistance to first-generation INSTIs like raltegravir. Its ability to maintain near wild-type potency against common resistance mutations, such as N155H, allows for the specific investigation of second-generation inhibitor efficacy and the elucidation of novel resistance pathways.
The high intrinsic potency of Dolutegravir (IC50 ~1 nM) makes it a prime candidate for long-acting injectable or implantable formulations, where achieving sustained therapeutic concentrations with a minimal drug load is essential. Its distinct solubility characteristics compared to its salt forms are a key consideration in selecting the optimal form for specific polymer-based or nanocrystal delivery systems.
For animal studies involving co-administered compounds or in models with altered metabolic function, Dolutegravir is the preferred INSTI. Its primary reliance on UGT1A1 for metabolism, rather than the more promiscuous CYP3A4 pathway used by elvitegravir, minimizes the risk of unintended drug-drug interactions that could confound pharmacokinetic and pharmacodynamic results.
The significantly slower dissociation rate of Dolutegravir from the integrase-DNA complex makes it an ideal tool for structural biology (e.g., cryo-EM, X-ray crystallography) and biophysical assays (e.g., SPR). Its prolonged residence time can facilitate the capture and characterization of stable drug-target complexes, providing deeper insights into the mechanism of inhibition and resistance.